![molecular formula C27H23NO6 B2494236 8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866809-51-0](/img/structure/B2494236.png)
8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules similar to "8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one" typically involves multiple steps, including the formation of key intermediates such as quinolone or quinazoline derivatives. For instance, a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester demonstrates the complexity of synthesizing similar compounds, highlighting the use of starting materials like 1,6-dimethoxynaphthalene and various cyclization steps to achieve the final product (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds akin to "this compound" can be determined through methods like X-ray diffraction, NMR assignments, and theoretical studies using DFT hybrid methods. These approaches provide insight into the molecule's geometry, electronic structure, and reactivity descriptors, facilitating a deeper understanding of its chemical behavior (Sobarzo-Sánchez et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving similar complex molecules often include cyclization processes, Michael addition reactions, and etherifications. For example, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives exhibit interesting reactivity and have shown potential for inhibitory effects on LPS-induced NO secretion, indicating the significance of functional group modifications in altering chemical properties and biological activities (Sun et al., 2019).
Physical Properties Analysis
The physical properties of such molecules, including solubility, crystal structure, and melting points, are crucial for their practical application in various fields. Advanced synthesis methods aim to improve these properties, for instance, by enhancing solubility in water or PBS buffer systems, which is essential for biological applications (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the molecular structure and functional groups. Studies on similar compounds have explored their potential as antimicrobial, anti-inflammatory, and anticancer agents, highlighting the importance of chemical modifications in enhancing biological activity and selectivity (Chen et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Structural Elucidation
- Isoaaptamine Synthesis: A synthesis of isoaaptamine, a PKC inhibitor isolated from sponges, and several analogues including aaptamine was achieved. This work highlights the synthetic strategies for constructing complex quinolinone derivatives (Walz & Sundberg, 2000).
- Tetrahydroisoquinoline Derivatives: Describes the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, showcasing the versatility of these quinolinone frameworks in medicinal chemistry (Sobarzo-Sánchez et al., 2010).
- Spectral Assignment of Oxoisoaporphines: Structural and spectral assignments of oxoisoaporphines were achieved using advanced NMR techniques, aiding in the understanding of these compounds' chemical properties (Sobarzo-Sánchez et al., 2003).
Potential Biological Activities
- Antimycobacterial Activity: A study on benzopyrazolo[3,4-b]quinolindiones revealed their efficient synthesis and notable antimycobacterial activity, indicating the therapeutic potential of quinolinone derivatives (Quiroga et al., 2014).
- Antitubercular Agents: Research on benzo[h]quinoline derivatives demonstrated significant antitubercular activity, further suggesting the application of quinolinone scaffolds in addressing infectious diseases (Maurya et al., 2013).
Eigenschaften
IUPAC Name |
8-(4-methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-31-19-7-3-17(4-8-19)15-28-16-22(26(29)18-5-9-20(32-2)10-6-18)27(30)21-13-24-25(14-23(21)28)34-12-11-33-24/h3-10,13-14,16H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIQGDSBRYORPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



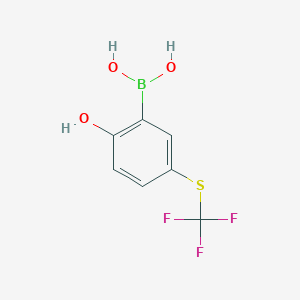

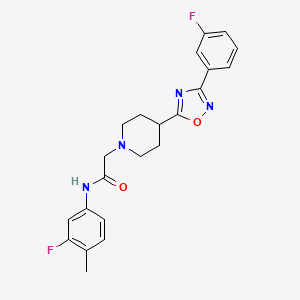
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)
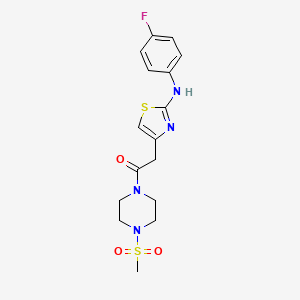

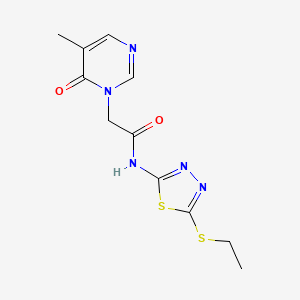
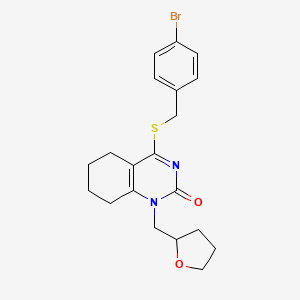

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2494175.png)